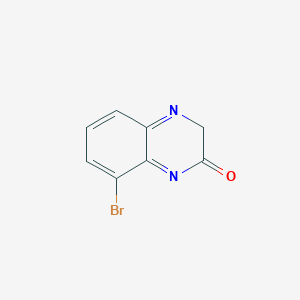
(S)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a chiral organic compound with a unique structure that includes an indanone core substituted with ethyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethylphenol and 2,3-dimethoxybenzaldehyde.
Formation of Indanone Core: The initial step involves the formation of the indanone core through a Friedel-Crafts acylation reaction. This reaction is carried out using an acid catalyst like aluminum chloride (AlCl3) under anhydrous conditions.
Reduction: The resulting intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride (NaBH4) to obtain the dihydroindanone derivative.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(S)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of indanone derivatives.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Ethyl-5,6-dimethoxyindanone: A non-chiral analog with similar structural features.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: A compound lacking the ethyl group, used for comparison in structure-activity relationship studies.
Uniqueness
(S)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
(3S)-3-ethyl-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O3/c1-4-8-5-11(14)10-7-13(16-3)12(15-2)6-9(8)10/h6-8H,4-5H2,1-3H3/t8-/m0/s1 |
Clé InChI |
GFLQRUJLOCTKPO-QMMMGPOBSA-N |
SMILES isomérique |
CC[C@H]1CC(=O)C2=CC(=C(C=C12)OC)OC |
SMILES canonique |
CCC1CC(=O)C2=CC(=C(C=C12)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol](/img/structure/B11884145.png)
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine](/img/structure/B11884156.png)



![3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol](/img/structure/B11884200.png)

![tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11884205.png)

![1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol](/img/structure/B11884210.png)
![2-Chlorothiazolo[5,4-f]isoquinoline](/img/structure/B11884216.png)



